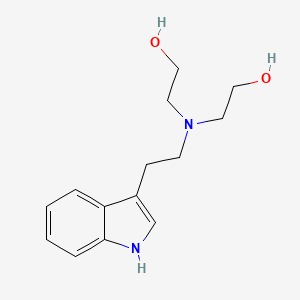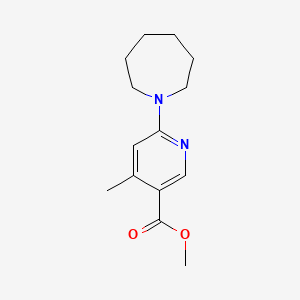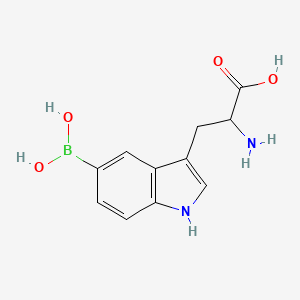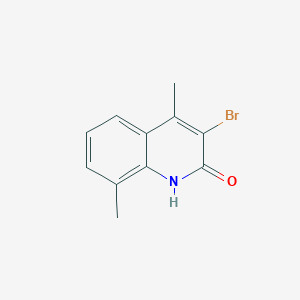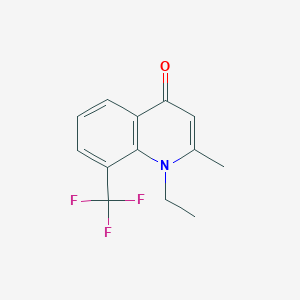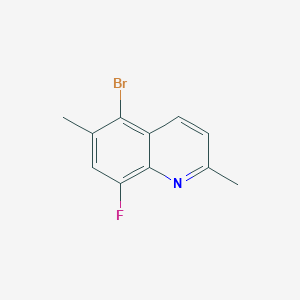
N-(1H-indazol-5-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-5-yl)-2-methylbenzamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated cyclization . Another approach is the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For instance, the Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant is a notable method . This method is advantageous for large-scale production due to its high yield and minimal byproduct formation.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-indazol-5-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(1H-indazol-5-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored as a scaffold for developing drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . The compound may also interact with other proteins and receptors, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: A simpler indazole derivative with similar core structure.
2H-indazole: Another indazole isomer with different electronic properties.
Benzamide derivatives: Compounds with similar benzamide moiety but different substituents.
Uniqueness
N-(1H-indazol-5-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indazole core and benzamide moiety makes it a versatile scaffold for drug development and other applications .
Propiedades
Número CAS |
710329-42-3 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(1H-indazol-5-yl)-2-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-6-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
Clave InChI |
JDJLVNSERXCYEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)
![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)



![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
